molecular formula C18H23N3O3S2 B2359782 Ethyl 2-((1-((5-mesityl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate CAS No. 394235-81-5

Ethyl 2-((1-((5-mesityl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate

Cat. No.: B2359782
CAS No.: 394235-81-5
M. Wt: 393.52
InChI Key: JOWAZPLCXRJCQK-UHFFFAOYSA-N
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Description

Ethyl 2-((1-((5-mesityl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a chemical compound with the molecular formula C18H23N3O3S2. It contains a 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents .


Molecular Structure Analysis

The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure is present in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved resources, 1,3,4-thiadiazole derivatives in general have shown a broad spectrum of activity against various pathogens .

Scientific Research Applications

  • Synthesis and Characterization for Industrial Applications

    • Ethyl 2-((1-((5-mesityl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate and similar compounds have been synthesized for potential industrial applications. These compounds have been characterized using various techniques such as 1HNMR, 13CNMR, IR, LCMS, powder XRD, and photoluminescence spectrum. They demonstrate good thermal stability and potential for use in photoelectronic devices (Shafi, Rajesh, & Senthilkumar, 2021).
  • Role in the Synthesis of Triazole-4-carboxylic Acid Derivatives

    • The compound has been utilized in the synthesis of 1-(5-R1-1,3,4-thiadiazol-2-yl)-5-R2-1H-1,2,3-triazole-4-carboxylic acid derivatives, which are significant in the development of new chemical entities with potential biological activities (Pokhodylo, Shyyka, Savka, & Obushak, 2018).
  • Stimulant Activity in Agricultural Research

  • Application in α-Glucosidase Inhibition for Diabetes Treatment

  • Potential as Anti-inflammatory and Analgesic Agents

  • Cytotoxic Agents in Cancer Research

  • Microwave Assisted Synthesis and Pharmacological Activities

    • Synthesized using microwave-assisted techniques, derivatives of this compound have shown promising anti-inflammatory, analgesic, and antioxidant activities, providing insights into their potential therapeutic applications (Attimarad, Khedr, & Aldhubiab, 2017).
  • GLS Inhibition for Cancer Treatment

Properties

IUPAC Name

ethyl 2-[1-oxo-1-[[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-6-24-14(22)9-25-13(5)16(23)19-18-21-20-17(26-18)15-11(3)7-10(2)8-12(15)4/h7-8,13H,6,9H2,1-5H3,(H,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWAZPLCXRJCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(C)C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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